4-Chlorobenzyl methylcarbamate

Catalog No.
S15688081
CAS No.
2797-37-7
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzyl methylcarbamate

CAS Number

2797-37-7

Product Name

4-Chlorobenzyl methylcarbamate

IUPAC Name

(4-chlorophenyl)methyl N-methylcarbamate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)13-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

IRDYVYXLTFZDBL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1=CC=C(C=C1)Cl

4-Chlorobenzyl methylcarbamate is an organic compound belonging to the carbamate class, characterized by the presence of a chlorobenzyl group attached to a methylcarbamate moiety. Its chemical formula is C9H10ClN O2, and it features a structure that includes a benzene ring substituted with a chlorine atom at the para position relative to the carbamate functional group. This compound is recognized for its potential applications in agriculture, particularly as an insecticide.

Typical of carbamates, including:

  • Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobenzyl alcohol and methylamine.
  • Photodegradation: Under UV light, it can degrade into several photoproducts, such as 4-chlorobenzyl alcohol and 4-chlorobenzoic acid, highlighting its susceptibility to environmental factors .
  • Substitution Reactions: The chlorine atom in the para position can participate in nucleophilic substitution reactions, potentially leading to the formation of other derivatives .

The biological activity of 4-chlorobenzyl methylcarbamate primarily revolves around its use as an insecticide. Its mechanism of action typically involves the inhibition of acetylcholinesterase, an essential enzyme for neurotransmitter regulation in insects. This inhibition leads to overstimulation of the nervous system, ultimately resulting in paralysis and death of the target pests. Additionally, studies have shown that compounds within the carbamate class can exhibit varying degrees of toxicity towards non-target organisms, including beneficial insects and mammals .

The synthesis of 4-chlorobenzyl methylcarbamate can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting 4-chlorobenzyl alcohol with methyl isocyanate in a suitable solvent under controlled conditions.
  • Chloroformate Method: Another approach involves using chloroformates with amines. For example:
    R NH2+R OC O ClR NCO2+HCl\text{R NH}_2+\text{R OC O Cl}\rightarrow \text{R NCO}_2\text{R }+\text{HCl}
    where R is the chlorobenzyl group and R' is the methyl group .

4-Chlorobenzyl methylcarbamate finds application primarily in agricultural settings as an insecticide. It is utilized for pest control in crops and gardens due to its effectiveness against a range of insect pests. Furthermore, its properties make it suitable for use in formulations designed for household pest management.

Interaction studies involving 4-chlorobenzyl methylcarbamate have focused on its effects on various biological systems. Research indicates that this compound can interact with different enzymes and receptors involved in neurotransmission. The potential for synergistic effects when combined with other pesticides has also been explored, suggesting that formulations containing multiple active ingredients may enhance pest control efficacy while potentially reducing required dosages .

Several compounds share structural similarities with 4-chlorobenzyl methylcarbamate, each exhibiting unique properties and applications:

Compound NameStructureKey Features
2-Chlorophenyl methylcarbamateC8H8ClNO2Similar insecticidal properties; different chlorine position.
tert-Butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamateC12H16ClN O3Exhibits enhanced stability and efficacy as an insecticide.
4-Chlorophenyl N-methylcarbamateC8H8ClNO2Used similarly as an agricultural pesticide; less chlorinated variant.

These compounds are notable for their variations in chlorine substitution patterns and their corresponding biological activities, which influence their effectiveness and safety profiles in agricultural applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.0400063 g/mol

Monoisotopic Mass

199.0400063 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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